4-FLUOROBENZALDEHYDE 1-[6-(3-TOLUIDINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE
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Overview
Description
4-Fluorobenzaldehyde 1-[6-(3-Toluidino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorobenzaldehyde moiety and an oxadiazolopyrazine ring system, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzaldehyde 1-[6-(3-Toluidino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazone typically involves multiple steps, starting with the preparation of 4-fluorobenzaldehyde. This can be achieved through the fluorination of benzaldehyde using appropriate fluorinating agents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzaldehyde 1-[6-(3-Toluidino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the specific conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
4-Fluorobenzaldehyde 1-[6-(3-Toluidino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluorobenzaldehyde 1-[6-(3-Toluidino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzaldehyde: A simpler compound with similar reactivity but lacking the oxadiazolopyrazine ring system.
3,4-Dimethoxybenzaldehyde 1-[6-(3-Toluidino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazone: A structurally related compound with methoxy groups instead of fluorine.
4-Chlorobenzaldehyde: Another halogenated benzaldehyde with different reactivity due to the presence of chlorine instead of fluorine.
Uniqueness
The uniqueness of 4-Fluorobenzaldehyde 1-[6-(3-Toluidino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazone lies in its combination of the fluorobenzaldehyde moiety and the oxadiazolopyrazine ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-N-[(E)-(4-fluorophenyl)methylideneamino]-6-N-(3-methylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN7O/c1-11-3-2-4-14(9-11)21-15-16(23-18-17(22-15)25-27-26-18)24-20-10-12-5-7-13(19)8-6-12/h2-10H,1H3,(H,21,22,25)(H,23,24,26)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJTYHDRDXSZSJ-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=NON=C3N=C2NN=CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC2=NC3=NON=C3N=C2N/N=C/C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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